molecular formula C18H16ClN3O5 B3018849 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 865249-40-7

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B3018849
CAS No.: 865249-40-7
M. Wt: 389.79
InChI Key: HIKFROYUBVSLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 3,4,5-trimethoxybenzamide moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogs), while the 1,3,4-oxadiazole ring enhances metabolic stability and influences electronic properties . The 2-chlorophenyl substituent may contribute to hydrophobic interactions in biological targets.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKFROYUBVSLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. Oxadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C25H15Cl2N7O2
  • Molecular Weight : 516.35 g/mol
  • IUPAC Name : this compound
  • InChI Key : ASWQRGJVRGJZPM-UHFFFAOYSA-N

Biological Activity Overview

Research has shown that oxadiazole compounds exhibit a range of biological activities. The specific compound has been studied for its potential as an anticancer agent and its antioxidant properties.

Anticancer Activity

Several studies have explored the anticancer effects of oxadiazole derivatives. For instance:

  • A study indicated that oxadiazole compounds can induce apoptosis in cancer cell lines such as pancreatic cancer (PANC-1) and HEK293 cells through apoptotic signaling pathways .
  • The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .

Antioxidant Activity

Oxadiazoles are recognized for their antioxidant properties:

  • The antioxidant activity of related compounds was measured using assays like CUPRAC (cupric acid-reducing antioxidant capacity), showing promising results .
  • These compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects:

  • It showed significant inhibition against cholinesterases and lipoxygenase enzymes. This inhibition is relevant for conditions like Alzheimer's disease and inflammation .

Data Tables

Biological Activity Assay Type Result
AnticancerCytotoxicitySignificant against PANC-1 cells
AntioxidantCUPRACHigh scavenging activity
Enzyme InhibitionCholinesteraseModerate inhibition observed

Case Studies

  • Study on Antioxidant Effects :
    • A compound similar to this compound was tested for its ability to reduce oxidative stress in vitro. Results indicated a strong capacity to reduce free radicals and increase cell viability under oxidative conditions .
  • Anticancer Study :
    • Research involving the compound's effect on pancreatic cancer cells revealed that it triggers apoptosis through mitochondrial pathways. This was confirmed by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives with Trimethoxyphenyl Groups
Compound Name Key Structural Differences Biological Activity/Properties Reference
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide Replaces benzamide with acetamide; lacks 2-chlorophenyl group Not specified, but acetamide may reduce steric hindrance
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Sulfanyl-acetamide linker; variable N-aryl substituents Antimicrobial activity (Gram-positive bacteria, fungi)
N,N′-(1,3,4-Oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide) Dimeric structure with two trimethoxybenzamide groups Potential for enhanced binding avidity

Analysis :

  • The acetamide analog () simplifies the structure but may weaken π-π stacking interactions due to the smaller acetamide group.
  • Sulfanyl-acetamide derivatives () demonstrate broader antimicrobial activity, suggesting the sulfanyl group enhances membrane permeability.
  • The dimeric compound () could target multivalent binding sites, though synthetic complexity increases.
Benzamide Derivatives with Halogen-Substituted Aromatic Rings
Compound Name Key Structural Differences Biological Activity/Properties Reference
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide Lacks oxadiazole ring; bromine at meta position Structural analog for crystallography
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Thioxo-oxadiazole; aliphatic butyl chain Anticandidal activity (implied by thioxo group)

Analysis :

  • The absence of the oxadiazole ring in N-(3-bromophenyl)-3,4,5-trimethoxybenzamide () likely reduces rigidity and metabolic stability compared to the target compound.
  • The thioxo-oxadiazole derivative () introduces a sulfur atom, which may improve redox activity but increase toxicity risks.
Hybrid Structures with Heterocyclic Cores
Compound Name Key Structural Differences Biological Activity/Properties Reference
ML339 (CXCR6 antagonist) Bicyclic azabicyclononane core; 2-chloroanilino group Selective CXCR6 antagonism
N-(5-(Furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide Thiadiazole core; furan-methylamino substituent Unspecified, but furan may enhance solubility

Analysis :

  • ML339 () shares the 3,4,5-trimethoxybenzamide group but incorporates a complex bicyclic core, highlighting how scaffold variations redirect biological targeting (e.g., from microtubules to chemokine receptors).

Key Research Findings and Trends

Role of the Oxadiazole Ring : The 1,3,4-oxadiazole core enhances metabolic stability and provides a planar geometry for target binding. Derivatives without this ring (e.g., ) show reduced structural rigidity.

Impact of Substituents :

  • 2-Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size may improve hydrophobic packing compared to bromine .
  • Trimethoxybenzamide Position : N-Linked benzamides (target compound) favor hydrogen bonding, while C-linked variants (e.g., ) may exhibit weaker interactions.

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 429.85 3.2 1 7
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 331.32 2.8 1 6
ML339 513.98 3.5 2 7
Table 2: Antimicrobial Activity of Selected Compounds
Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. C. albicans
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 8–16 16–32
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide N/A 8 (anticandidal)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.